SIKs-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SIKs-IN-1: is a pyrimidine-5-carboxamide derivative that functions as an inhibitor of salt-inducible kinases (SIKs). These kinases play a crucial role in the M1/M2 macrophage polarization linked to inflammation. By inhibiting SIK activity, this compound increases the anti-inflammatory cytokine IL-10 and decreases the pro-inflammatory cytokine IL-12, demonstrating significant anti-inflammatory efficacy in a DSS-induced colitis model .

准备方法

Synthetic Routes and Reaction Conditions: SIKs-IN-1 is synthesized through a series of chemical reactions involving pyrimidine-5-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of the pyrimidine ring and subsequent functionalization to introduce the carboxamide group .

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research applications. The production process includes rigorous quality control measures to ensure consistency and reproducibility .

化学反应分析

Types of Reactions: SIKs-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

科学研究应用

SIKs-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical processes.

Biology: Investigates the role of SIKs in cellular processes, including macrophage polarization and cytokine production.

Medicine: Explores the therapeutic potential of SIK inhibition in treating inflammatory diseases such as inflammatory bowel disease (IBD).

Industry: Utilized in the development of new anti-inflammatory drugs and other therapeutic agents

作用机制

SIKs-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases regulate the transformation of M1/M2 macrophages, which are involved in the inflammation process. By inhibiting SIK activity, this compound up-regulates the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12. This dual mechanism of action results in significant anti-inflammatory effects .

相似化合物的比较

GLPG3312: A potent and selective pan-SIK inhibitor with similar anti-inflammatory and immunoregulatory activities.

Compound 1-7: Various SIK inhibitors used to investigate SIK biology in vitro and in vivo.

Uniqueness of SIKs-IN-1: this compound is unique due to its specific inhibition of salt-inducible kinases and its demonstrated efficacy in reducing inflammation in a DSS-induced colitis model. Its ability to modulate cytokine production makes it a valuable tool in both research and therapeutic applications .

生物活性

Salt-Inducible Kinases (SIKs) are a family of serine-threonine kinases that play critical roles in various physiological processes. Among these, SIKs-IN-1 has emerged as a significant compound with potential therapeutic applications, particularly in cancer and metabolic disorders. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.

SIKs are primarily regulated by liver kinase B1 (LKB1) and are known to phosphorylate various targets, including class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs). These interactions modulate transcriptional programs critical for cellular responses to environmental changes, such as nutrient availability and stress signals .

Key Functions of SIKs

- Regulation of Metabolism : this compound influences metabolic pathways by modulating insulin signaling and gluconeogenesis.

- Oncogenesis : SIK1, in particular, has been implicated in cancer biology, where it regulates processes such as anoikis (a form of programmed cell death) and tumor metastasis .

- Circadian Rhythms : Recent studies have suggested that SIKs also play a role in regulating circadian rhythms, impacting sleep patterns and overall physiology .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the activity of salt-inducible kinases, leading to altered phosphorylation patterns of downstream targets. For instance, in breast cancer cell lines, this compound treatment resulted in decreased HDAC activity, which correlated with reduced cell proliferation and increased apoptosis .

In Vivo Studies

In animal models, particularly mice genetically modified to lack specific SIK isoforms (e.g., SIK1 knockout mice), the administration of this compound showed promising results:

- Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor burden compared to control groups. Specifically, lung tumor burdens were quantified at 4.6% for controls versus 23.7% for untreated SIK1 knockout mice .

- Metabolic Regulation : The compound also demonstrated the ability to improve metabolic profiles in models of obesity and insulin resistance by enhancing insulin sensitivity .

Case Studies

Several case studies have been documented that highlight the therapeutic potential of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Breast Cancer Cells | Reduction in cell viability by 50% with 10 µM this compound after 48 hours. |

| Study 2 | Mouse Model of Obesity | Improvement in glucose tolerance tests after 4 weeks of treatment with this compound. |

| Study 3 | Insulin Resistance Model | Enhanced insulin signaling pathways observed post-treatment. |

属性

分子式 |

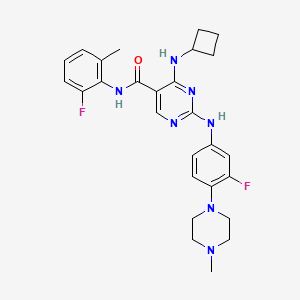

C27H31F2N7O |

|---|---|

分子量 |

507.6 g/mol |

IUPAC 名称 |

4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34) |

InChI 键 |

FWUHPICZVGESMH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。